molecular formula C15H14ClNO3S B13075368 N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride

N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride

Cat. No.: B13075368
M. Wt: 323.8 g/mol
InChI Key: SXNWIYKPSXCVMK-ICFOKQHNSA-N
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Description

N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride is a specialized organosulfur compound characterized by a benzenecarbonimidoyl chloride core substituted with a 4-ethoxybenzenesulfonyl group. This compound is synthesized through a multi-step process involving the conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂), followed by reaction with aminosulfonamide derivatives in the presence of pyridine .

Properties

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

(Z)-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidoyl chloride

InChI

InChI=1S/C15H14ClNO3S/c1-2-20-13-8-10-14(11-9-13)21(18,19)17-15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b17-15-

InChI Key

SXNWIYKPSXCVMK-ICFOKQHNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride can be synthesized through a multi-step process. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with benzenecarbonimidoyl chloride under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and hydrolysis products .

Mechanism of Action

The mechanism of action of N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Ethoxy vs. Chloro Substituents : The ethoxy group is electron-donating via resonance, activating the benzene ring toward electrophilic substitution. In contrast, the chloro group is electron-withdrawing, deactivating the ring .
  • Sulfonyl vs. Carbohydrazonoyl: The sulfonyl group enhances acidity (due to -SO₂-’s strong electron-withdrawing nature) and stability, making the compound suitable for sulfonamide drug synthesis. The carbohydrazonoyl group facilitates hydrazone formation, useful in coordination chemistry or agrochemical intermediates .

Physicochemical Properties

  • Solubility: The ethoxy group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to the highly lipophilic chlorophenyl derivative.
  • Stability: The sulfonyl group enhances thermal and oxidative stability relative to the carbohydrazonoyl analog, which may degrade under acidic conditions.

Research Findings and Limitations

  • Synthetic Yields: The target compound’s synthesis (via thionyl chloride and aminosulfonamide coupling) achieves moderate yields (~60–70%), comparable to similar sulfonamide derivatives .
  • Limitations : Data on the target compound’s exact bioactivity and industrial use remain sparse, necessitating further experimental validation.

Biological Activity

N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays.

Chemical Structure and Synthesis

This compound can be synthesized through a reaction involving sulfonyl chlorides and carbonimidoyl derivatives. The general synthetic pathway includes the nucleophilic attack of the amine group on the sulfonyl chloride, leading to the formation of the desired compound. The synthesis typically requires careful control of reaction conditions to yield high-purity products suitable for biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzenesulfonamide derivatives, which share structural similarities with this compound. For instance, research on benzenesulphonohydrazide derivatives demonstrated significant cytotoxicity against various tumor cell lines, including 769-P (renal adenocarcinoma), HepG2 (liver cancer), and NCI-H2170 (lung cancer) cells. The IC50 values for these compounds ranged from 1.94 µM to higher concentrations depending on the specific derivative tested .

CompoundCell LineIC50 (µM)
Compound 5769-P1.94
Compound 4HepG2Not specified
Compound 7NCI-H2170Not specified

These findings suggest that compounds structurally related to this compound could exhibit similar or enhanced antitumor activities.

Case Studies and Research Findings

  • Antitumor Efficacy : A study involving benzenesulphonohydrazide derivatives reported that specific compounds exhibited significant cytotoxicity across multiple cancer cell lines, indicating that modifications in the sulfonamide structure can lead to enhanced biological activity .
  • Antimicrobial Screening : Another study evaluated various organotin(IV) dithiocarbamate complexes for their antibacterial properties. These complexes were found to exhibit moderate to good antibacterial activity, suggesting that similar sulfonamide-based compounds could be explored further for their antimicrobial effects .
  • Mechanistic Insights : Research into the mechanism of action for sulfonamide compounds indicates that they may act by binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects against infections and tumors.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Ethoxybenzenesulfonyl)benzenecarbonimidoyl chloride, and what methodological precautions are required?

  • Methodological Answer : The synthesis typically involves reacting 4-ethoxybenzenesulfonamide with benzoyl chloride derivatives under anhydrous conditions. A key step is the use of thionyl chloride (SOCl₂) to convert carboxylic acids or sulfonamides into reactive acyl/sulfonyl chlorides . Ensure strict moisture exclusion using Schlenk lines or nitrogen-purged reaction setups. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (≥95% purity threshold) and NMR spectroscopy (¹H/¹³C) to confirm structural features, such as the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and sulfonyl chloride peaks (¹³C δ ~55 ppm) . Mass spectrometry (ESI-MS or EI-MS) should validate the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the sulfonyl chloride group. Desiccants like molecular sieves (3Å) should be added to storage containers . Regular stability checks via TLC or FT-IR are advised to detect degradation (e.g., sulfonic acid formation at ~3400 cm⁻¹ for -OH stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., sulfur in the sulfonyl chloride group). Use Fukui indices (ƒ⁻ nucleophilicity) to predict regioselectivity in reactions with amines or alcohols. Solvent effects can be modeled via PCM (Polarizable Continuum Model) to simulate reaction kinetics in polar aprotic solvents (e.g., DMF or acetonitrile) .

Q. How can researchers design experiments to investigate hydrolysis mechanisms under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies using stopped-flow UV-Vis spectroscopy to monitor hydrolysis rates. Prepare buffered solutions (pH 2–12) and track absorbance changes at λ ~270 nm (sulfonyl chloride → sulfonic acid transition). Isotopic labeling (e.g., D₂O or H₂¹⁸O) combined with LC-MS can elucidate proton transfer pathways and intermediate formation .

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with methoxy or nitro groups). Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., carbonic anhydrase for sulfonamide derivatives). Correlate IC₅₀ values (enzyme inhibition assays) with computed binding energies and Hammett σ constants to establish SAR trends .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between experimental and computational spectral data?

  • Methodological Answer : Re-examine computational parameters (e.g., basis set selection, solvation models). For example, B3LYP/6-311+G(d,p) may overestimate vibrational frequencies compared to M06-2X. Validate with Raman spectroscopy to resolve overlapping peaks in IR. If contradictions persist, consider X-ray crystallography for definitive structural confirmation .

Q. What safety protocols are critical when handling this compound due to its reactive sulfonyl chloride group?

  • Methodological Answer : Use impervious gloves (nitrile or neoprene) and eye protection (goggles + face shield) to prevent exposure. Work in a fume hood with HEPA filtration. In case of skin contact, rinse immediately with 5% sodium bicarbonate solution to neutralize HCl byproducts .

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